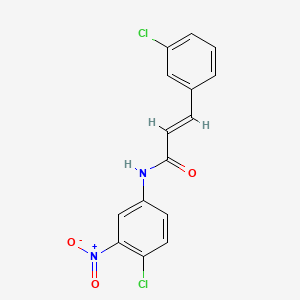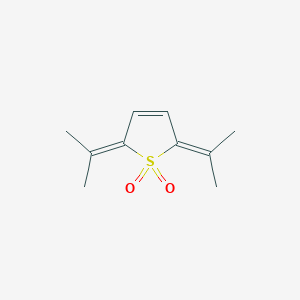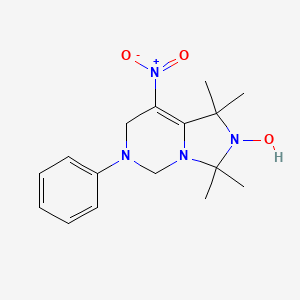![molecular formula C21H16N2O2 B5701182 2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, BMMP, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BMMP is not fully understood. However, it has been suggested that BMMP may inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and cell damage. BMMP may also activate certain signaling pathways that promote cell survival and reduce inflammation.
Biochemical and physiological effects:
BMMP has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. BMMP has also been shown to increase the activity of certain antioxidant enzymes and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
BMMP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. BMMP is also stable under various conditions and can be stored for extended periods. However, BMMP has limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several future directions for the study of BMMP. Further research is needed to fully understand the mechanism of action of BMMP and its potential therapeutic applications. The development of more efficient synthesis methods and the optimization of BMMP's pharmacokinetic properties may also improve its efficacy in vivo. Additionally, the investigation of BMMP's potential applications in other disease models may provide new insights into its therapeutic potential.
Synthesis Methods
BMMP can be synthesized using various methods, including the condensation reaction between 2-hydroxy-6-methylbenzaldehyde and 4-(1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields BMMP as a yellow solid.
Scientific Research Applications
BMMP has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidative properties. BMMP has also been shown to possess neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-5-4-6-16(20(14)24)13-22-17-11-9-15(10-12-17)21-23-18-7-2-3-8-19(18)25-21/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQNGRPKIFYEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)


![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)



![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)